molecular formula C13H24N2O B7518045 N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide

N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide

Cat. No. B7518045
M. Wt: 224.34 g/mol
InChI Key: HQWGGXJUONXMLN-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide, also known as CPP-109, is a synthetic compound that belongs to the class of drugs called gamma-aminobutyric acid (GABA) analogs. It is a potent and selective inhibitor of the enzyme, GABA transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. The inhibition of GABA transaminase by CPP-109 increases the levels of GABA in the brain, which has been shown to have therapeutic effects on various neurological and psychiatric disorders.

Mechanism of Action

N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide exerts its therapeutic effects by increasing the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the brain. The inhibition of GABA transaminase by N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide leads to an increase in the levels of GABA, which has been shown to have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and physiological effects:
N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide has been shown to increase the levels of GABA in the brain, which leads to a decrease in the activity of neurons in the brain. This has been shown to have therapeutic effects on various neurological and psychiatric disorders. In addition, N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide has been shown to have a low toxicity profile and does not produce significant side effects.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. In addition, N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide has a low toxicity profile and does not produce significant side effects, which makes it a safe compound for use in lab experiments. However, one limitation of N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide is that it is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide has shown promising results in preclinical and clinical studies for its potential therapeutic effects on various neurological and psychiatric disorders. Future research could focus on the development of more water-soluble analogs of N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide, which could improve its usefulness in lab experiments. In addition, further studies could investigate the potential therapeutic effects of N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide on other neurological and psychiatric disorders.

Synthesis Methods

N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide is synthesized through a multi-step process that involves the reaction of cyclopentanone with methylamine, followed by a series of reactions that lead to the formation of the final product. The synthesis of N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide has been described in detail in several scientific publications.

Scientific Research Applications

N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including addiction, anxiety, depression, and epilepsy. Several preclinical and clinical studies have shown promising results in these areas.

properties

IUPAC Name

N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-11-6-4-5-9-15(11)10-13(16)14-12-7-2-3-8-12/h11-12H,2-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWGGXJUONXMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(2-methylpiperidin-1-yl)acetamide

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